

4-(5-Chloro-1H-benzimidazol-2-yl)-phenylamine physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-(5-Chloro-1H-benzimidazol-2-yl)-phenylamine

Cat. No.: B1347520

[Get Quote](#)

Technical Guide: 4-(5-Chloro-1H-benzimidazol-2-yl)-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Chloro-1H-benzimidazol-2-yl)-phenylamine is a heterocyclic organic compound belonging to the benzimidazole class. The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.^{[1][2][3]} This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **4-(5-Chloro-1H-benzimidazol-2-yl)-phenylamine**, along with detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **4-(5-Chloro-1H-benzimidazol-2-yl)-phenylamine** is presented below.

Property	Value	Reference
Molecular Formula	$C_{13}H_{10}ClN_3$	[4]
Molecular Weight	243.69 g/mol	[1]
Appearance	Light yellow to brown solid	[4]
CAS Number	39861-21-7	[4]
Predicted Boiling Point	494.6 ± 51.0 °C at 760 mmHg	[1]
Storage Conditions	2-8°C, protect from light	[5]

Note: Solubility and melting point data are not consistently available in the reviewed literature.

Synthesis and Purification

The synthesis of **4-(5-Chloro-1H-benzimidazol-2-yl)-phenylamine** can be achieved through the condensation of 4-chloro-1,2-phenylenediamine with 4-aminobenzoic acid.[\[3\]](#)

Experimental Protocol: Synthesis

Materials:

- 4-chloro-1,2-phenylenediamine
- 4-aminobenzoic acid
- Polyphosphoric acid (PPA)
- Sodium bicarbonate solution (10%)
- Ethanol

Procedure:

- A mixture of 4-chloro-1,2-phenylenediamine and 4-aminobenzoic acid is added to polyphosphoric acid.

- The reaction mixture is heated at 150°C for 4 hours with constant stirring.
- After cooling to room temperature, the mixture is poured into a beaker containing ice-cold water.
- The resulting solution is neutralized by the slow addition of a 10% sodium bicarbonate solution until a precipitate is formed.
- The precipitate is filtered, washed thoroughly with water, and dried.
- The crude product is purified by recrystallization from ethanol to yield **4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine**.^[3]

Logical Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine**.

Spectral Characterization

The structural confirmation of **4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine** is based on the following spectral data.

Spectral Data	Key Features and Peaks	Reference
Infrared (IR) Spectroscopy	N-H stretching: ~3337 cm ⁻¹ , Aromatic C-H stretching: ~3214 cm ⁻¹	[3]
¹ H Nuclear Magnetic Resonance (¹ H-NMR)	Signals corresponding to the aromatic protons of the benzimidazole and phenylamine rings.	[3]
Mass Spectrometry (MS)	Molecular ion peak consistent with the calculated molecular weight.	[3]

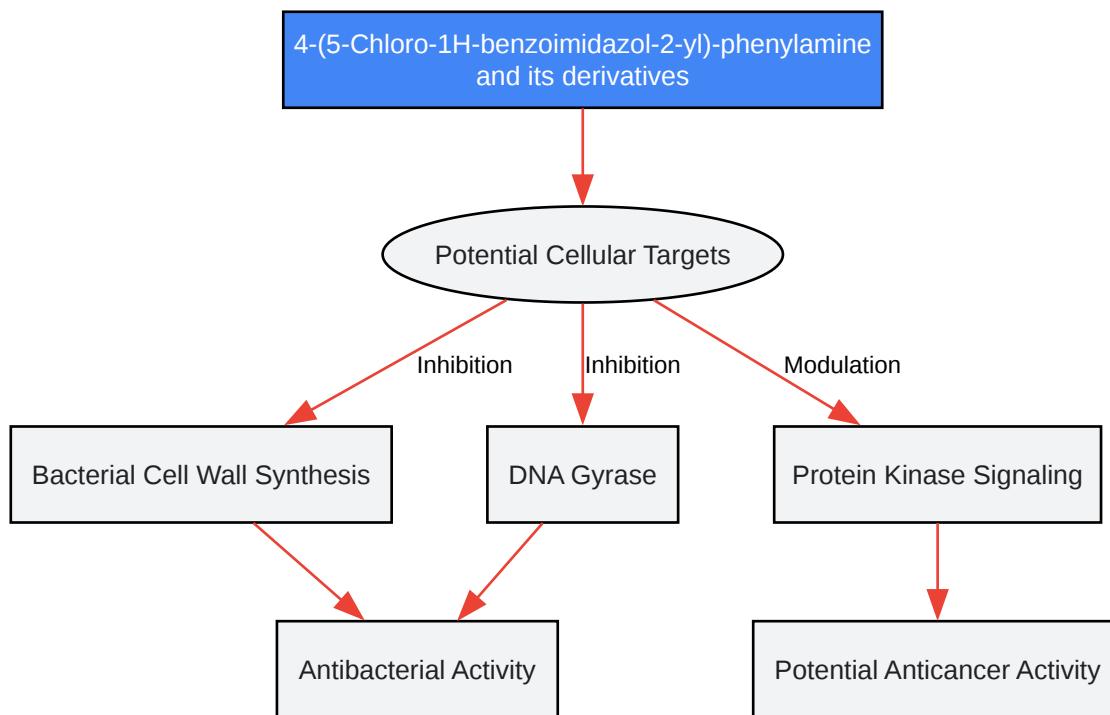
Note: Detailed ¹³C-NMR data for the target compound is not readily available in the cited literature. However, analysis of related benzimidazole derivatives suggests characteristic signals for the aromatic and imidazole carbons.[6]

Biological Activity

Benzimidazole derivatives are known for their broad spectrum of biological activities.[7] **4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine** has been specifically evaluated for its antibacterial properties.

Antibacterial Activity

The compound has been used as a precursor for the synthesis of a series of Schiff's bases which were subsequently tested for their antibacterial activity against Gram-positive (*Staphylococcus aureus*) and Gram-negative (*Escherichia coli*) bacteria.[3] The parent compound itself is a key intermediate in the development of these potentially antimicrobial agents.[3] The general mechanism of action for benzimidazole-based antimicrobials can involve the inhibition of essential cellular processes in bacteria.[8]


Potential as a Kinase Inhibitor

While not directly studied for **4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine**, structurally related benzimidazoles have been investigated as inhibitors of various protein kinases involved

in cell signaling pathways.^[4] The core structure of this compound makes it a candidate for further investigation into its potential as a kinase inhibitor for applications in oncology and other diseases.

Signaling Pathway Relationship

The potential biological activities of **4-(5-Chloro-1H-benzimidazol-2-yl)-phenylamine** and its derivatives suggest interactions with key cellular pathways.

[Click to download full resolution via product page](#)

Caption: Potential biological targets and pathways of the compound.

Conclusion

4-(5-Chloro-1H-benzimidazol-2-yl)-phenylamine is a versatile benzimidazole derivative with established synthetic routes and demonstrated potential as a scaffold for developing new therapeutic agents, particularly in the antimicrobial field. This technical guide provides a foundational understanding of its chemical and physical properties, synthesis, and biological relevance. Further research is warranted to fully elucidate its mechanism of action and explore its potential in modulating various cellular signaling pathways for therapeutic benefit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline [myskinrecipes.com]
- 2. 4-Chloroaniline | C1C6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17 β -HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline | 39861-21-7 [sigmaaldrich.com]
- 6. ijrpc.com [ijrpc.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347520#4-5-chloro-1h-benzoimidazol-2-yl-phenylamine-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com